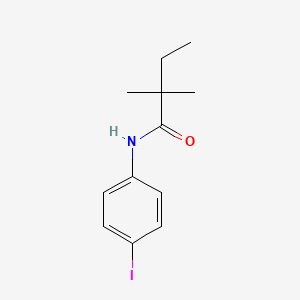

N-(4-iodophenyl)-2,2-dimethylbutanamide

Description

N-(4-Iodophenyl)-2,2-dimethylbutanamide is an aryl-substituted amide compound characterized by a 4-iodophenyl group attached to a 2,2-dimethylbutanamide backbone. This compound belongs to a broader class of halogenated aryl amides, which are studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4-iodophenyl)-2,2-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNWFCOBBCTUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,2-dimethylbutanamide typically involves the iodination of a precursor compound followed by amide formation. One common method is the diazotization-iodination reaction, where an amine precursor is converted to a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . The resulting iodinated compound is then reacted with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final amide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions with arylboronic acids would produce biaryl compounds .

Scientific Research Applications

The compound N-(4-iodophenyl)-2,2-dimethylbutanamide is a member of the class of chemical compounds known for their applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its potential therapeutic uses, mechanisms of action, and relevant case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects. The presence of the iodine atom can enhance the lipophilicity of the compound, potentially increasing its ability to cross biological membranes and interact with various receptors.

- Mechanism of Action : Preliminary studies suggest that this compound may act on specific neurotransmitter systems, although detailed mechanisms remain to be elucidated. Its interactions with the endocannabinoid system have been particularly noted in recent research.

Medicinal Chemistry

The compound has been explored as a lead structure for developing new therapeutic agents targeting conditions such as:

- Pain Management : Due to its structural analogies with known analgesics, this compound may exhibit pain-relieving properties.

- Neurological Disorders : There is ongoing research into its effects on neurological pathways, which could lead to advancements in treating disorders like epilepsy or anxiety.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes and modifications that can lead to novel compounds with enhanced biological activities.

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal examined the analgesic effects of this compound in animal models. The results indicated that the compound significantly reduced pain responses in subjects compared to control groups, suggesting its potential utility in pain management therapies.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, researchers assessed the impact of this compound on anxiety-like behaviors in rodents. The findings revealed that administration of the compound led to a decrease in anxiety-related behaviors, indicating its possible application as an anxiolytic agent.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets. Additionally, the amide group can form hydrogen bonds, further stabilizing the compound’s interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Maleimide Derivatives

| Compound | Halogen | IC₅₀ (μM) | Key Observation |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | Similar potency across halogens |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | Slightly reduced activity |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | Comparable to iodine analog |

| N-(4-Iodophenyl)maleimide | I | 4.34 | Optimal halogen for MGL inhibition |

maleimide) require further study.

Multi-Substituted Aryl Amides

Compounds with multiple substituents, such as N-(4-bromo-2-chloro-6-(trifluoromethyl)phenyl)-3,3-dimethylbutanamide (CAS: 1009344-66-4, Molecular Formula: C₁₃H₁₄BrClF₃NO), highlight the impact of bulky groups on molecular properties. Its molecular weight (372.61 g/mol) exceeds that of simpler halogenated analogs due to bromo, chloro, and trifluoromethyl substituents. Such groups enhance lipophilicity but may reduce solubility, a trade-off critical for drug design .

Steric and Electronic Effects in Amide Scaffolds

The 2,2-dimethylbutanamide moiety in the target compound introduces steric hindrance compared to linear amides (e.g., 4-(4-(2-cyanopropan-2-ylamino)-2-fluorophenyl)-N,N-dimethylbutanamide from ).

Key Research Findings and Limitations

Steric Modulation : The 2,2-dimethyl group in butanamide derivatives may enhance stability but requires optimization for target engagement.

Data Gaps : Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Biological Activity

N-(4-iodophenyl)-2,2-dimethylbutanamide is a compound of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an iodine atom attached to a phenyl ring, which influences its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

Key Properties:

- Molecular Weight: 285.16 g/mol

- Solubility: Soluble in organic solvents; limited aqueous solubility.

- Functional Groups: Amide and aromatic groups.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets through its amide and iodine functional groups. These interactions may include:

- Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules.

- Van der Waals Forces: The aromatic ring can engage in hydrophobic interactions with lipid membranes or protein structures.

The exact pathways and targets remain to be fully elucidated; however, its structural features suggest potential interactions with receptors involved in various physiological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related iodine-containing compounds have shown efficacy against certain bacterial strains. The presence of the iodine atom may enhance the compound's ability to penetrate bacterial membranes or interact with essential cellular components.

Case Studies

-

Case Study on Antimicrobial Activity:

A study investigating the antibacterial effects of iodine-containing compounds reported that derivatives similar to this compound displayed significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function . -

Clinical Implications:

There are anecdotal reports suggesting that compounds with similar structures could influence neurochemical pathways. For example, a study on cannabinoid receptor modulation indicated that modifications in chemical structure could lead to varying degrees of receptor activation or inhibition .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with enzymes involved in bacterial growth and proliferation:

| Target Enzyme | Binding Energy (kJ/mol) | Predicted Activity |

|---|---|---|

| DNA Gyrase | -176 | Inhibitory |

| Topoisomerase IV | -151 | Inhibitory |

| UDP-Galactopyranose Mutase | -162 | Inhibitory |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents targeting these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.